An In-Depth Technical Guide to bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid, a molecule of interest in medicinal chemistry and drug discovery. By synthesizing available data with established chemical principles, this document offers insights into its chemical properties, a plausible synthetic route, and its potential as a scaffold in the development of novel therapeutics.
Introduction: The Significance of the Azetidine Scaffold
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their inherent ring strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, endows them with a unique reactivity profile. The incorporation of the azetidine motif into drug candidates can lead to improved physicochemical properties, such as enhanced metabolic stability, increased aqueous solubility, and greater three-dimensionality, which can positively impact pharmacokinetic and pharmacodynamic profiles[1]. The 3-substituted azetidine framework, in particular, serves as a versatile scaffold for exploring structure-activity relationships (SAR) in drug discovery programs[2][3].
The subject of this guide, bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid, combines this valuable azetidine core with the well-defined properties of an oxalate salt, suggesting its potential as a stable, crystalline solid suitable for pharmaceutical development.
Physicochemical Properties
While specific experimental data for bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid is not extensively reported in publicly available literature, its properties can be inferred from the characteristics of its components: 3-(hydroxymethyl)azetidin-3-ol and oxalic acid.
Table 1: Physicochemical Properties of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid and its Precursor
| Property | bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid (Predicted/Inferred) | 3-(hydroxymethyl)azetidin-3-ol (Reported) |
| CAS Number | 1946021-31-3 | 934672-00-1 |
| Molecular Formula | C10H20N2O8 | C4H9NO2 |
| Molecular Weight | 296.27 g/mol | 103.12 g/mol [4] |
| Appearance | White to off-white crystalline solid | Not specified |
| Melting Point | Expected to be a distinct melting point, likely decomposing upon melting. Amine oxalates typically have defined melting points. | Not available |
| Solubility | Predicted to be soluble in water and polar protic solvents (e.g., methanol, ethanol) and insoluble in nonpolar organic solvents (e.g., ether, hexanes)[5][6]. | Not specified |
| Stability | Stable under normal temperatures and pressures. Oxalates can slowly corrode steel[7]. | Not specified |
Structural Elucidation
The structure consists of two molecules of 3-(hydroxymethyl)azetidin-3-ol ionically bonded to one molecule of oxalic acid. The nitrogen atom of the azetidine ring is protonated, forming a salt with the deprotonated oxalic acid.
Caption: Ionic interaction in the compound.
Inferred Chemical Properties
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Acidity/Basicity: The azetidine nitrogen is basic and is protonated by the acidic protons of oxalic acid.
-
Reactivity: The reactivity of the azetidine ring is largely retained, allowing for potential N-functionalization under basic conditions to liberate the free amine. The hydroxyl groups offer sites for esterification or etherification.
Synthesis and Purification
A plausible synthetic route to bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid involves a two-step process: the synthesis of the free base, 3-(hydroxymethyl)azetidin-3-ol, followed by salt formation with oxalic acid.
Synthesis of 3-(hydroxymethyl)azetidin-3-ol
The synthesis of 3-substituted azetidin-3-ols can be challenging due to the strained ring system. A common strategy involves the cyclization of a suitable acyclic precursor. One potential, though not explicitly documented for this specific molecule, route could be adapted from known azetidine syntheses.
Caption: General synthetic workflow for 3-substituted azetidin-3-ols.
Formation of the Oxalate Salt
The formation of an amine oxalate salt is typically a straightforward acid-base reaction.
Experimental Protocol: Preparation of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid
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Dissolution: Dissolve one equivalent of oxalic acid in a suitable solvent, such as isopropanol or ethanol.
-
Addition of Amine: In a separate flask, dissolve two equivalents of 3-(hydroxymethyl)azetidin-3-ol in the same solvent.
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Reaction: Slowly add the oxalic acid solution to the amine solution with stirring. The reaction is typically exothermic.
-
Precipitation: The oxalate salt is expected to precipitate out of the solution. If precipitation is not immediate, the solution can be cooled or an anti-solvent like diethyl ether can be added to induce crystallization[8].
-
Isolation and Purification: The precipitate is collected by vacuum filtration, washed with a small amount of the cold solvent or anti-solvent, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., isopropanol/ether) can be performed to obtain a high-purity product[8].
Analytical Characterization
A comprehensive characterization of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid would involve a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons and the hydroxymethyl protons. The chemical shifts of the azetidine protons would be influenced by the protonation of the nitrogen.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the azetidine ring, the hydroxymethyl group, and the carboxylate carbon of the oxalate.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Azetidine CH₂ | 3.5 - 4.5 | 50 - 60 |
| Hydroxymethyl CH₂ | 3.0 - 4.0 | 60 - 70 |
| Quaternary Azetidine C | - | 70 - 80 |
| Oxalate C=O | - | 160 - 170 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying key functional groups.
Table 3: Expected FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3200 - 3600 (broad) | Hydroxyl groups[9][10] |
| N-H Stretch | 2400 - 2800 (broad) | Ammonium salt |
| C=O Stretch | 1600 - 1700 (strong) | Carboxylate of oxalate |
| C-O Stretch | 1000 - 1200 | Hydroxyl groups[10] |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be suitable for analyzing this salt. In positive ion mode, the spectrum should show a peak corresponding to the protonated free base, [C₄H₉NO₂ + H]⁺, at m/z 104.1. In negative ion mode, a peak for the oxalate anion, [C₂H₂O₄ - H]⁻, at m/z 89.0 would be expected.
Potential Applications in Drug Development
While specific biological activities of bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid have not been reported, the 3-substituted azetidine scaffold is a component of numerous biologically active compounds.
-
Neurological Disorders: 3-Substituted azetidines have been explored as triple reuptake inhibitors (TRIs) for the treatment of depression[2][3].
-
Infectious Diseases: The azetidine ring is a core component of many antibacterial agents[1].
-
Oncology: Recent studies have identified 3-hydroxymethyl-azetidine derivatives as potent inhibitors of polymerase theta, an emerging target in cancer therapy[11].
The di-hydroxyl functionality of bis(3-(hydroxymethyl)azetidin-3-ol) offers two points for further chemical modification, making it an attractive building block for the synthesis of compound libraries for high-throughput screening. The oxalate salt form provides a stable and potentially more handleable version of the free base for synthetic manipulations and formulation studies.
Conclusion
bis(3-(hydroxymethyl)azetidin-3-ol) oxalic acid is a promising chemical entity that combines the desirable features of the azetidine scaffold with the stability of an oxalate salt. While direct experimental data is limited, this guide provides a scientifically grounded overview of its expected properties, a viable synthetic approach, and its potential utility in drug discovery and development. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.
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